molecular formula C33H47N9O8S B13898639 H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Arg-OH

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Arg-OH

Cat. No.: B13898639
M. Wt: 729.8 g/mol
InChI Key: UCBRMNXTPDDSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Arg-OH is a synthetic peptide composed of seven amino acids: tyrosine, glycine, phenylalanine, methionine, and arginine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (tyrosine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid (glycine) is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide.

Chemical Reactions Analysis

Types of Reactions

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Arg-OH can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU are used in SPPS.

Major Products

The major products of these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids.

Scientific Research Applications

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Arg-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Arg-OH involves its interaction with specific molecular targets, such as opioid receptors. By binding to these receptors, the peptide can modulate pain perception and immune responses. The pathways involved include the activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Arg-OH is unique due to its specific amino acid sequence, which imparts distinct biological activities and stability. Its ability to interact with opioid receptors and modulate immune functions sets it apart from other peptides.

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47N9O8S/c1-51-15-13-24(30(47)42-25(32(49)50)8-5-14-37-33(35)36)41-31(48)26(17-20-6-3-2-4-7-20)40-28(45)19-38-27(44)18-39-29(46)23(34)16-21-9-11-22(43)12-10-21/h2-4,6-7,9-12,23-26,43H,5,8,13-19,34H2,1H3,(H,38,44)(H,39,46)(H,40,45)(H,41,48)(H,42,47)(H,49,50)(H4,35,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBRMNXTPDDSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47N9O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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